6-Methyl-5-nitroimidazo[2,1-b][1,3]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-5-nitroimidazo[2,1-b]thiazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-5-nitroimidazo[2,1-b]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitroimidazole with a thioamide in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.
Industrial Production Methods
Industrial production of 6-methyl-5-nitroimidazo[2,1-b]thiazole may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
6-methyl-5-nitroimidazo[2,1-b]thiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation or other reducing agents.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 6-methyl-5-aminoimidazo[2,1-b]thiazole.
Reduction: Formation of 6-methyl-5-nitrosoimidazo[2,1-b]thiazole.
Substitution: Formation of various substituted imidazo[2,1-b]thiazole derivatives.
Scientific Research Applications
6-methyl-5-nitroimidazo[2,1-b]thiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for treating various diseases.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-methyl-5-nitroimidazo[2,1-b]thiazole involves its interaction with specific molecular targets within cells. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. This compound may also inhibit specific enzymes or interfere with DNA synthesis, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-nitroimidazo[2,1-b]thiazole
- 5-nitroimidazo[2,1-b]thiazole
- 6-methylimidazo[2,1-b]thiazole
Uniqueness
6-methyl-5-nitroimidazo[2,1-b]thiazole is unique due to the presence of both a methyl and a nitro group, which confer specific chemical and biological properties. The combination of these functional groups enhances its reactivity and potential as a versatile intermediate in organic synthesis and drug development.
Biological Activity
6-Methyl-5-nitroimidazo[2,1-b][1,3]thiazole is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound, drawing from diverse research findings.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step processes that include the formation of the thiazole ring and subsequent nitration at the 5-position. Characterization techniques such as NMR (Nuclear Magnetic Resonance), MS (Mass Spectrometry), and IR (Infrared Spectroscopy) are employed to confirm the structure of synthesized compounds.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For instance:
- Mycobacterium tuberculosis : The compound has shown promising activity against M. tuberculosis with IC50 values indicating effective inhibition. In a study, derivatives such as IT10 and IT06 demonstrated IC50 values of 2.32 μM and 2.03 μM respectively against M. tuberculosis H37Ra .
- Other Bacteria : Compounds derived from this scaffold have been tested against a range of bacteria including Staphylococcus aureus and Escherichia coli. Some derivatives exhibited minimum inhibitory concentrations (MIC) in the range of 19.5 µg/ml to 39 µg/ml .
Anticancer Activity
The thiazole derivatives have also been evaluated for their anticancer properties:
- Cell Lines : Studies have reported that certain derivatives show potent activity against various cancer cell lines such as HeLa and MDA MB-231, with IC50 values as low as 1.2 µM .
- Mechanisms : The anticancer mechanisms are thought to involve induction of apoptosis and inhibition of cell proliferation through interaction with specific molecular targets .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
Case Study 1: Antimycobacterial Activity
In a comparative study of imidazo[2,1-b]thiazoles, it was found that compounds with electron-withdrawing groups at specific positions exhibited improved antitubercular activities compared to their counterparts without such modifications. The study highlighted the importance of molecular docking studies to elucidate binding affinities and interactions with target enzymes like Pantothenate synthetase in M. tuberculosis .
Case Study 2: Anticancer Efficacy
Another investigation focused on the anticancer effects of synthesized thiazole derivatives against breast cancer cell lines. The results indicated that compounds bearing hydroxyl substituents showed enhanced cytotoxicity compared to those without such modifications, emphasizing the role of functional groups in determining biological efficacy .
Properties
CAS No. |
62195-26-0 |
---|---|
Molecular Formula |
C6H5N3O2S |
Molecular Weight |
183.19 g/mol |
IUPAC Name |
6-methyl-5-nitroimidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C6H5N3O2S/c1-4-5(9(10)11)8-2-3-12-6(8)7-4/h2-3H,1H3 |
InChI Key |
UNLLIFOCJJPKKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CSC2=N1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.